molecular formula C10H9ClN2O2 B6166078 methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate CAS No. 1206984-08-8

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate

Cat. No.: B6166078
CAS No.: 1206984-08-8
M. Wt: 224.64 g/mol
InChI Key: HLQPMODHZBYWGC-UHFFFAOYSA-N
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Description

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate is a chemical compound belonging to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry, material science, and various industrial processes. The imidazo[1,2-a]pyridine scaffold is a privileged structure in drug design due to its presence in many pharmaceutical drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,2-a]pyridines, including methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate, can be achieved through various methods. One common approach involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction typically requires a base such as sodium hydroxide (NaOH) and can be conducted under ambient, aqueous, and metal-free conditions . Another method involves the use of metal-catalyzed coupling reactions, such as those employing copper, iron, gold, ruthenium, or palladium catalysts .

Industrial Production Methods: Industrial production of imidazo[1,2-a]pyridines often involves large-scale reactions using similar synthetic routes. The choice of solvents and reaction conditions is optimized for scalability, yield, and environmental considerations. For example, the use of green chemistry principles, such as aqueous solvents and mild reaction conditions, is increasingly favored .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted imidazo[1,2-a]pyridine derivatives, which can have different functional groups attached to the core scaffold .

Scientific Research Applications

Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, some imidazo[1,2-a]pyridine derivatives act as antagonists of neuropeptide S receptors, influencing neurological pathways . The exact mechanism depends on the specific derivative and its target.

Comparison with Similar Compounds

Uniqueness: Methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloromethyl group allows for further derivatization, making it a versatile intermediate in synthetic chemistry .

Properties

CAS No.

1206984-08-8

Molecular Formula

C10H9ClN2O2

Molecular Weight

224.64 g/mol

IUPAC Name

methyl 2-(chloromethyl)imidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H9ClN2O2/c1-15-10(14)7-2-3-13-6-8(5-11)12-9(13)4-7/h2-4,6H,5H2,1H3

InChI Key

HLQPMODHZBYWGC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=CN2C=C1)CCl

Purity

95

Origin of Product

United States

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